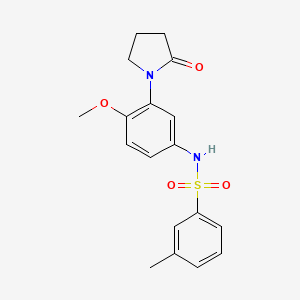
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a compound of considerable interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Composition
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 360.43 g/mol
- CAS Number : 1206985-99-0
The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects. The presence of the pyrrolidinyl moiety may contribute to its pharmacological profile.
Research suggests that sulfonamide derivatives often act as enzyme inhibitors. Specifically, this compound may inhibit sulfonamide-sensitive enzymes, potentially affecting metabolic pathways crucial for cell proliferation and survival.
Antiviral Activity
Studies have shown that related compounds in the benzamide class exhibit antiviral properties against various viruses, including Hepatitis B virus (HBV), HIV, and others. These effects are often mediated through the modulation of intracellular levels of specific proteins such as APOBEC3G, which plays a role in inhibiting viral replication .
Antimicrobial Properties
The sulfonamide structure is traditionally associated with antimicrobial activity. The compound's potential to inhibit bacterial growth has been a focal point of research, particularly for drug-resistant strains .
Enzyme Inhibition
The compound may also demonstrate inhibitory effects on Bruton's tyrosine kinase (BTK), an important target in the treatment of B cell malignancies. Inhibitors of BTK have shown promise in treating autoimmune diseases and certain cancers .
Case Studies and Research Findings
- Antiviral Studies : A study on benzamide derivatives indicated that compounds structurally similar to this compound exhibited significant antiviral activity by increasing intracellular levels of antiviral proteins .
- Enzyme Inhibition : Another investigation highlighted the potential of similar sulfonamides to inhibit key enzymes involved in bacterial metabolism, suggesting a pathway for developing new antibiotics.
- Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds has demonstrated favorable absorption and distribution characteristics, which could enhance their therapeutic efficacy in vivo .
Summary Table of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antiviral | Inhibition of HBV replication | Modulation of APOBEC3G levels |
| Antimicrobial | Inhibition of bacterial growth | Enzyme inhibition |
| Enzyme Inhibition | BTK inhibition | Disruption of B cell signaling pathways |
属性
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-3-6-15(11-13)25(22,23)19-14-8-9-17(24-2)16(12-14)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONJWZWCFWFOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














